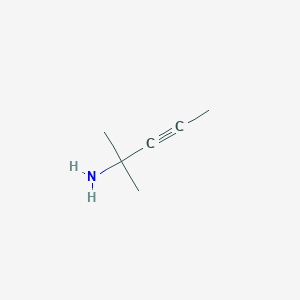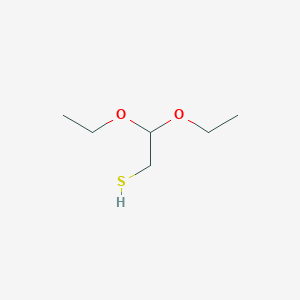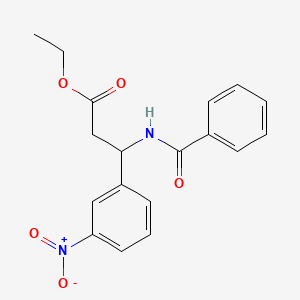
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a nitrophenyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated benzoylamino compound with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amino compound.
Reduction: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted benzoylamino derivatives.
Aplicaciones Científicas De Investigación
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The benzoylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-3-(3-nitrophenyl)-propionate: Similar structure but lacks the benzoyl group.
Ethyl 3-benzoylamino-3-phenyl-propionate: Similar structure but lacks the nitro group.
Ethyl 3-benzoylamino-3-(4-nitrophenyl)-propionate: Similar structure but with the nitro group in a different position.
Uniqueness
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of both the benzoylamino and nitrophenyl groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C18H18N2O5 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
ethyl 3-benzamido-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-17(21)12-16(14-9-6-10-15(11-14)20(23)24)19-18(22)13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3,(H,19,22) |
Clave InChI |
GNNMVQZHPKKOOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

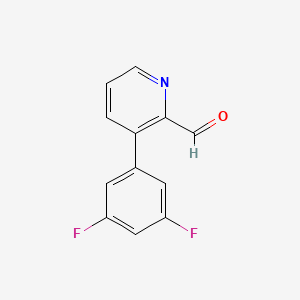
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8794373.png)
![(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)boronic acid hydrochloride](/img/structure/B8794377.png)
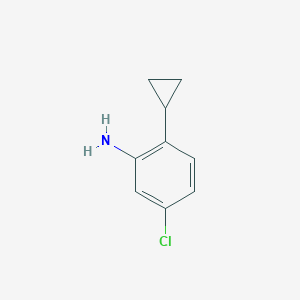
![(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8794384.png)

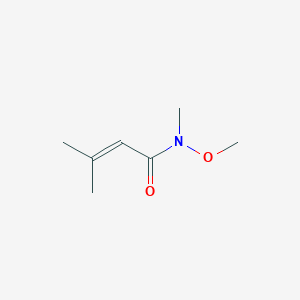
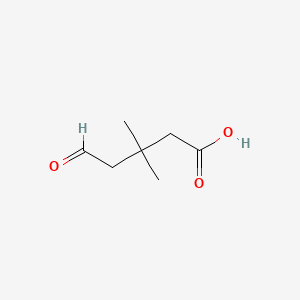
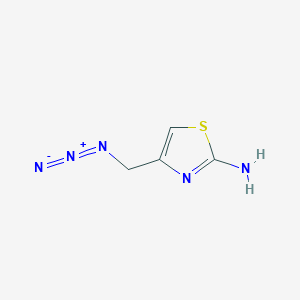
![Ethyl 1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8794407.png)
![[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid](/img/structure/B8794414.png)
